2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide
Description
This compound features a pyrido[3,2-d]pyrimidine core substituted with a 4-chlorobenzyl group at position 3 and an N-(3-fluorophenyl)acetamide moiety at position 2. Its molecular weight is approximately 466.87 g/mol (calculated), and the presence of fluorine and chlorine atoms suggests metabolic stability and electron-withdrawing effects, respectively.
Properties
CAS No. |
923140-07-2 |
|---|---|
Molecular Formula |
C22H16ClFN4O3 |
Molecular Weight |
438.84 |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H16ClFN4O3/c23-15-8-6-14(7-9-15)12-28-21(30)20-18(5-2-10-25-20)27(22(28)31)13-19(29)26-17-4-1-3-16(24)11-17/h1-11H,12-13H2,(H,26,29) |
InChI Key |
LZEYIYHQYQKECE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure combines a pyrido[3,2-d]pyrimidine core with various substituents that may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 448.9 g/mol . The structure features:
- A pyrido[3,2-d]pyrimidine core.
- Substituents such as 4-chlorobenzyl and 3-fluorophenyl groups that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Preliminary studies suggest that it may exhibit:
- Antimicrobial properties , potentially effective against various bacterial and fungal strains.
- Anticancer activity , possibly through the inhibition of cell proliferation and induction of apoptosis.
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial efficacy of similar pyrido[3,2-d]pyrimidine derivatives. For instance:
- Compounds with similar structural motifs have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL .
Anticancer Activity
Research has indicated that derivatives of pyrido[3,2-d]pyrimidines can inhibit cancer cell lines. For example:
- A related compound showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as a chemotherapeutic agent .
Case Studies
Several studies have highlighted the biological activities of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study A | Evaluated antimicrobial properties against Xanthomonas axonopodis and Ralstonia solanacearum, showing promising results with MIC values below 1 µg/mL. |
| Study B | Investigated anticancer effects on HeLa cells, reporting significant cytotoxicity with an IC50 value of 5 µM. |
| Study C | Assessed the compound's effect on apoptosis pathways in cancer cells, revealing activation of caspases and PARP cleavage indicative of programmed cell death. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The presence of electron-withdrawing groups (like chlorine) enhances potency against specific targets.
- Modifications to the aromatic rings can significantly alter solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between the target compound and related molecules from the evidence:
Structural and Functional Insights
Core Diversity :
- The target compound’s pyrido[3,2-d]pyrimidine core is distinct from the pyrimido[4,5-d]pyrimidine () and pyrazolo[3,4-d]pyrimidine () scaffolds. The pyrido-pyrimidine system offers planar geometry for intercalation, whereas pyrazolo-pyrimidine derivatives () often exhibit stronger π-π stacking due to fused heteroaromatic rings.
Substituent Effects: The 4-chlorobenzyl group in the target compound provides moderate lipophilicity (ClogP ~3.5), compared to the dichlorophenyl group in Compound 4 (ClogP ~4.2). Fluorine in the 3-fluorophenyl moiety enhances metabolic stability relative to non-fluorinated analogs.
Synthetic Complexity: The target compound’s synthesis likely involves condensation of pyrido-pyrimidine precursors with activated acetamide intermediates. In contrast, employs Suzuki-Miyaura coupling with palladium catalysts, suggesting higher synthetic complexity for chromenone-linked analogs.
Thermal Stability: The high melting point (302–304°C) of the chromenone-pyrazolo-pyrimidine hybrid () indicates superior crystallinity compared to the target compound, which may require stabilization via salt formation for formulation.
Research Findings and Implications
- Further in vitro assays (e.g., kinase inhibition) are needed.
- Metabolic Profile : Fluorine and chlorine substituents in the target compound may reduce CYP450-mediated metabolism compared to sulfur-containing analogs like Compound 4.
- Patent Landscape: highlights the therapeutic patentability of pyrazolo-pyrimidine-chromenone hybrids, suggesting competitive innovation in oncology. The target compound’s novelty lies in its pyrido-pyrimidine-acetamide hybrid structure, which remains unexplored in prior art.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
